Diagnostic Predictive Accuracy: Hydroxyphenylacetylglycine vs. Six Co-Metabolites in Esophageal Squamous Cell Carcinoma Tissue Classification
In a tissue-based UPLC-MS metabolomics study of 141 ESCC cancerous and 70 non-cancerous tissue samples, Hydroxyphenylacetylglycine demonstrated a single-metabolite diagnostic predictive accuracy of 0.89, comparable to adenylsuccinic acid (0.89) and galactose (0.84), but lower than UDP-GalNAc (0.95) and maleylacetoacetic acid (0.97) [1]. This quantitative performance metric defines its utility as a component of multi-marker diagnostic panels rather than a standalone classifier.
| Evidence Dimension | Predictive Accuracy (ROC AUC equivalent) for ESCC vs. Non-Cancerous Tissue Classification |
|---|---|
| Target Compound Data | Predictive accuracy = 0.89 |
| Comparator Or Baseline | UDP-GalNAc (0.95); Maleylacetoacetic acid (0.97); Adenylsuccinic acid (0.89); Galactose (0.84); Kynurenine (0.84) |
| Quantified Difference | Hydroxyphenylacetylglycine accuracy is 0.06-0.08 lower than top-performing metabolites (UDP-GalNAc, maleylacetoacetic acid), equivalent to adenylsuccinic acid, and 0.05 higher than galactose and kynurenine. |
| Conditions | UPLC-MS tissue metabolomics; 141 ESCC cancerous vs. 70 non-cancerous tissue samples; training and validation sets. |
Why This Matters
This quantified accuracy value allows researchers to rationally select Hydroxyphenylacetylglycine for inclusion in multi-metabolite diagnostic algorithms, with explicit knowledge that it provides incremental rather than maximal discriminatory power for ESCC tissue classification.
- [1] Chen X, et al. Tissue-based metabolomics reveals metabolic biomarkers and potential therapeutic targets for esophageal squamous cell carcinoma. J Pharm Biomed Anal. 2021;197:113966. View Source
